2-(4-Nitrophenoxy)pyrimidine
Overview
Description
“2-(4-Nitrophenoxy)pyrimidine” is a compound with the molecular formula C10H7N3O3 . It is a derivative of pyrimidine, a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of “2-(4-Nitrophenoxy)pyrimidine” involves several steps. One method involves the use of 2,4,6-trichloropyrimidine through two steps including nucleophilic substitution and coupling reaction . Another method involves the use of enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .
Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenoxy)pyrimidine” is characterized by a pyrimidine ring attached to a nitrophenol group . The compound has a molecular weight of 217.18 g/mol . The InChI string and Canonical SMILES for the compound are InChI=1S/C10H7N3O3/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H
and C1=CN=C(N=C1)OC2=CC=C(C=C2)N+[O-]
respectively .
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Nitrophenoxy)pyrimidine” are diverse and can lead to the formation of various derivatives . These reactions include those with diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .
Physical And Chemical Properties Analysis
The compound “2-(4-Nitrophenoxy)pyrimidine” has a molecular weight of 217.18 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 80.8 Ų .
Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Anticancer Applications
- Summary of Application : Certain pyrimidine derivatives have been studied for their anticancer activity. For example, thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells .
- Results or Outcomes : One of the thiazolopyrimidine derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
3. Antioxidant Applications
- Summary of Application : Pyrimidines are known to display a range of pharmacological effects including antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
4. Antimicrobial Applications
- Summary of Application : Pyrimidines have been found to exhibit antimicrobial effects . Antimicrobial substances offer protection against different pathogens including bacteria, viruses, and fungi.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects .
5. Antiviral Applications
- Summary of Application : Pyrimidines have been found to exhibit antiviral effects . Antiviral substances offer protection against different viruses.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
6. Antidepressant Applications
- Summary of Application : Pyrimidines have been found to exhibit antidepressant effects . Antidepressants are medications used to treat major depressive disorder, some anxiety disorders, some chronic pain conditions, and to help manage some addictions.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antidepressant effects .
Future Directions
properties
IUPAC Name |
2-(4-nitrophenoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNVCMOMPHXWLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361015 | |
Record name | 2-(4-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195509 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Nitrophenoxy)pyrimidine | |
CAS RN |
181801-29-6 | |
Record name | 2-(4-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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